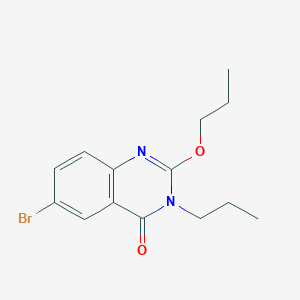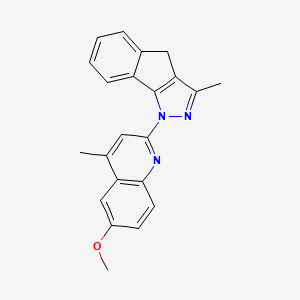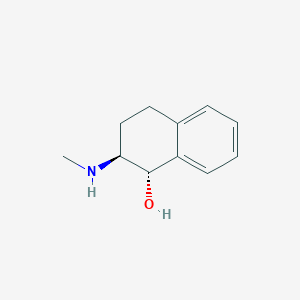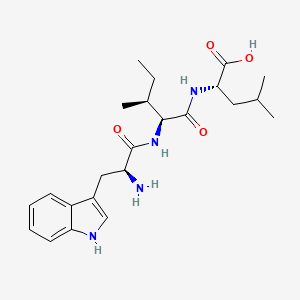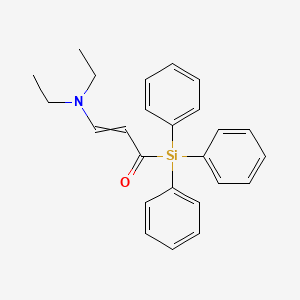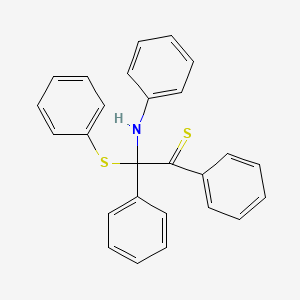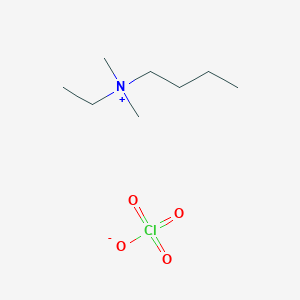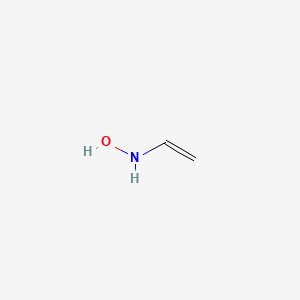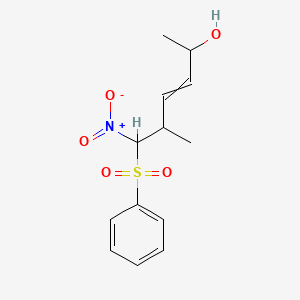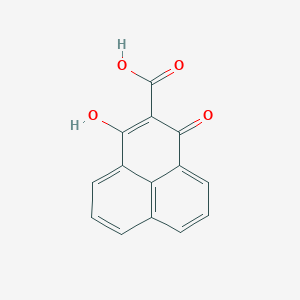
3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid is an organic compound with a phenalene core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a phenalene derivative.
Oxidation: The phenalene derivative undergoes oxidation to introduce the keto group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and hydroxylation processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated and aminated derivatives.
Applications De Recherche Scientifique
3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-1-oxo-1H-phenalene-3-carboxylic acid
- 3-Hydroxy-2-oxo-1H-phenalene-1-carboxylic acid
- 1-Hydroxy-3-oxo-1H-phenalene-2-carboxylic acid
Uniqueness
3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
134614-46-3 |
|---|---|
Formule moléculaire |
C14H8O4 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
1-hydroxy-3-oxophenalene-2-carboxylic acid |
InChI |
InChI=1S/C14H8O4/c15-12-8-5-1-3-7-4-2-6-9(10(7)8)13(16)11(12)14(17)18/h1-6,15H,(H,17,18) |
Clé InChI |
HNZZOPZDGGICNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C(=C(C(=O)C3=CC=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


